molecular formula C20H14N6OS B2545840 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1207000-33-6

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2545840
CAS No.: 1207000-33-6
M. Wt: 386.43
InChI Key: WITUVBLGDVZCST-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl-substituted 1,2,3-triazole carboxamide. This scaffold is structurally optimized for interactions with biological targets, leveraging the imidazo[2,1-b]thiazole moiety’s proven role in enzyme inhibition (e.g., COX-2) and the triazole ring’s capacity for hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6OS/c27-19(17-12-21-26(24-17)16-4-2-1-3-5-16)22-15-8-6-14(7-9-15)18-13-25-10-11-28-20(25)23-18/h1-13H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUVBLGDVZCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[2,1-b]thiazole Moiety : This can be achieved through cyclization reactions involving thiazole and imidazole derivatives.
  • Triazole Formation : The triazole ring is often synthesized using the Huisgen cycloaddition reaction between azides and alkynes.
  • Carboxamide Group Introduction : The carboxamide functionality is introduced via acylation reactions.

Antitumor Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole and triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that derivatives of imidazo[2,1-b]thiazole showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating strong antitumor potential .
CompoundCell LineIC50 (µg/mL)
1A-4311.61
2Jurkat1.98

The mechanism of action for this compound appears to involve:

  • Inhibition of Bcl-2 Protein : Molecular dynamics simulations suggest that this compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and assessed their anticancer efficacy. The results indicated that compounds with the N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl) structure exhibited enhanced cytotoxicity compared to their analogs lacking this moiety .

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the phenyl ring significantly influenced the biological activity of the compounds. For instance:

  • Electron-donating groups at the para position increased cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b]thiazole scaffold is widely explored for its pharmacological versatility. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, target specificity, and bioactivity:

Structural Analogs and Substituent Effects

Compound Name / ID Key Substituents Target / Activity IC50 / Potency Source
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) C-5 dimethylamine; C-6 4-(methylsulfonyl)phenyl COX-2 inhibition (selective) 0.08 µM (COX-2); SI = 313.7
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) C-6 4-(methylsulfonyl)phenyl COX-2 inhibition 1.4 µM (COX-2)
SRT1720 C-6 phenyl; C-3 piperazine-linked quinoxaline SIRT1 activation Not reported (agonist)
EN300-265999 C-6 pyridine-2-carboxamide Undisclosed (building block) N/A
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) Thiadiazole core; fluorophenyl substituent Undisclosed (synthetic focus) N/A

Key Observations:

Substituent Position and Activity:

  • C-5 Modifications: The dimethylamine group at C-5 in compound 6a significantly enhances COX-2 selectivity (IC50 = 0.08 µM) compared to unsubstituted analogs (e.g., compound 5 , IC50 = 1.4 µM) . This suggests that bulky, electron-donating groups at C-5 improve both potency and selectivity.
  • C-6 Aryl Groups: A 4-(methylsulfonyl)phenyl group at C-6 (as in 5 and 6a ) is critical for COX-2 inhibition, likely due to its mimicry of arachidonic acid’s sulfonamide-binding pocket .

Heterocycle Variations: Replacing the triazole in the target compound with a thiadiazole (e.g., compound 3) alters electronic properties and reduces COX-2 affinity, emphasizing the triazole’s role in stabilizing enzyme interactions . SRT1720, which shares the imidazo[2,1-b]thiazole core but incorporates a quinoxaline-carboxamide, shifts target specificity to SIRT1, a deacetylase involved in aging and metabolism .

Physicochemical Properties:

  • The phenyl-triazole carboxamide in the target compound may enhance solubility and bioavailability compared to methylsulfonyl-substituted analogs (e.g., 5 , 6a ), which are more lipophilic .

Target Specificity and Therapeutic Potential

  • COX-2 Inhibitors: Compounds like 6a demonstrate that imidazo[2,1-b]thiazoles are viable anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs .
  • SIRT1 Agonists: SRT1720’s activity highlights the scaffold’s adaptability for non-inflammatory targets, suggesting the target compound could be repurposed for metabolic or neurodegenerative diseases .

Preparation Methods

Cyclization of Ethyl-2-Aminothiazole-4-Carboxylate

The imidazo[2,1-b]thiazole core is constructed through a cyclization reaction. Ethyl-2-aminothiazole-4-carboxylate is condensed with phenacyl bromides under reflux conditions in ethanol. For example, ethyl bromopyruvate reacts with thiourea to yield ethyl-2-aminothiazole-4-carboxylate, which subsequently undergoes cyclization with 4-bromophenyl phenacyl bromide to form the imidazo[2,1-b]thiazole scaffold.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78–80°C)
  • Duration: 4–6 hours
  • Yield: 60–75%

Hydrolysis to Carboxylic Acid

The ester group of the cyclized product is hydrolyzed to a carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O) in tetrahydrofuran (THF)/water:

$$
\text{Ester} + \text{LiOH·H}_2\text{O} \rightarrow \text{Carboxylic Acid} + \text{EtOH}
$$

Optimization Note : Excess LiOH (2.5 equiv) and 12-hour stirring at room temperature achieve complete conversion.

Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via CuAAC between phenylacetylene and an azide precursor. For example:

  • Azide Preparation : Sodium azide reacts with benzyl bromide to form benzyl azide.
  • Cycloaddition : Benzyl azide and phenylacetylene undergo Cu(I)-catalyzed cyclization to yield 2-phenyl-2H-1,2,3-triazole.

Reaction Conditions :

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate
  • Solvent: tert-Butanol/H₂O (1:1)
  • Temperature: 50°C
  • Yield: 85–90%

Oxidation to Carboxylic Acid

The triazole methyl ester (if formed) is oxidized to the carboxylic acid using KMnO₄ in acidic conditions:

$$
\text{Triazole ester} + \text{KMnO}4 + \text{H}2\text{SO}4 \rightarrow \text{Triazole carboxylic acid} + \text{MnSO}4 + \text{H}_2\text{O}
$$

Amide Coupling of Intermediates

The final step involves coupling the imidazo[2,1-b]thiazole-phenyl amine with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using carbodiimide-based reagents.

EDCI/HOBt-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation:

$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt}} \text{Amide} + \text{Byproducts}
$$

Optimized Protocol :

  • Reagents: EDCI (1.2 equiv), HOBt (1.2 equiv), triethylamine (3.0 equiv)
  • Solvent: Dry DMF
  • Temperature: 0°C to room temperature
  • Duration: 12 hours
  • Yield: 70–80%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

  • ¹H/¹³C NMR : Confirms aryl proton environments and carbonyl groups.
  • HPLC-MS : Verifies molecular weight (C₂₁H₁₅N₅O₂S: theoretical 409.09 g/mol).

Comparative Analysis of Synthetic Routes

Step Method 1 (Ref.) Method 2 (Ref.)
Cyclization Ethanol reflux DMF, 100°C
Coupling Reagent EDCI/HOBt DCC/DMAP
Triazole Formation CuAAC Huisgen cyclization
Overall Yield 52% 48%

Key Findings :

  • EDCI/HOBt coupling offers higher reproducibility for moisture-sensitive intermediates.
  • CuAAC outperforms thermal Huisgen cyclization in regioselectivity.

Challenges and Optimization Strategies

Steric Hindrance in Coupling

Bulky substituents on the triazole ring reduce coupling efficiency. Using ultrasonic irradiation (40 kHz) improves reaction kinetics by 20%.

Byproduct Formation

Over-oxidation during triazole synthesis is mitigated by controlled KMnO₄ addition at 0°C.

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